![molecular formula C18H22OSe2 B14434047 1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) CAS No. 82745-58-2](/img/structure/B14434047.png)
1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) is a complex organic compound with a unique structure that includes selenium atoms
Preparation Methods
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) typically involves the reaction of 2,5-dimethylbenzene with a selenium-containing reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized selenium species.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced selenium species.
Substitution: The compound can undergo substitution reactions where the selenium atoms are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing or treating diseases related to oxidative stress.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) exerts its effects involves the interaction of its selenium atoms with various molecular targets. Selenium is known to participate in redox reactions, and the compound’s mechanism of action may involve the modulation of oxidative stress pathways. The specific molecular targets and pathways involved are still under investigation, but they likely include enzymes and proteins involved in redox regulation.
Comparison with Similar Compounds
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) can be compared with other selenium-containing compounds such as:
Dibenzyl ether: Similar in structure but lacks selenium atoms.
Benzyl oxide: Another related compound without selenium.
Dibenzyl ether: Used as a plasticizer and has different applications compared to the selenium-containing compound.
The uniqueness of 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) lies in its selenium content, which imparts distinct chemical and biological properties not found in similar compounds without selenium.
Properties
CAS No. |
82745-58-2 |
|---|---|
Molecular Formula |
C18H22OSe2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)selanylmethoxymethylselanyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C18H22OSe2/c1-13-5-7-15(3)17(9-13)20-11-19-12-21-18-10-14(2)6-8-16(18)4/h5-10H,11-12H2,1-4H3 |
InChI Key |
UAUUZJHSLYZCED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[Se]COC[Se]C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


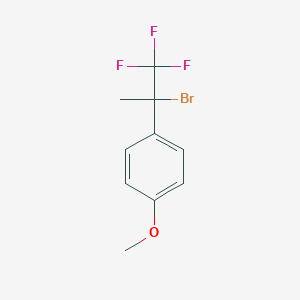
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
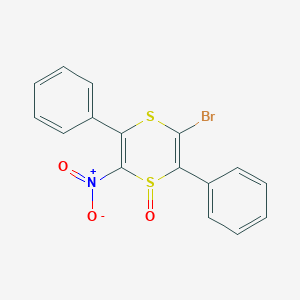

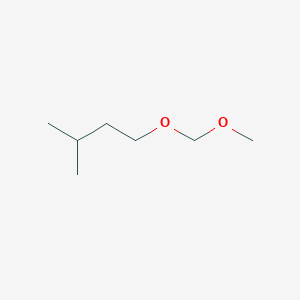
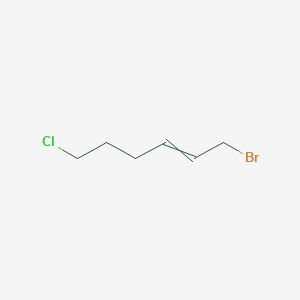

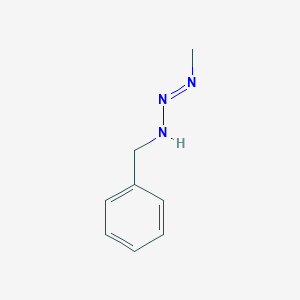

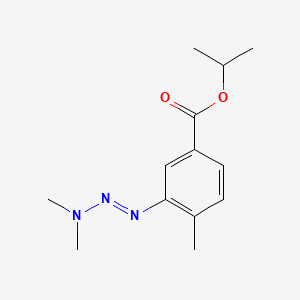
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
